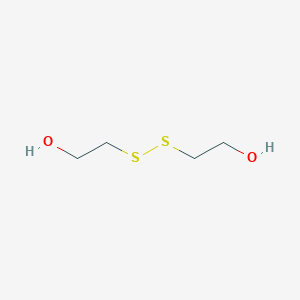

2-Hydroxyethyl disulfide

概要

説明

2-ヒドロキシエチルジスルフィドは、ジアルキルジスルフィド類に属する有機硫黄化合物です。これは、2つのヒドロキシエチル基間にジスルフィド結合 (-S-S-) を持つことを特徴としています。 この化合物は、無色から淡黄色の液体で、刺激臭があり、水、エタノール、アセトン、エーテルに可溶です .

2. 製法

合成経路と反応条件: 2-ヒドロキシエチルジスルフィドは、3-メルカプト-1-プロパノールとヨウ素および過酸化水素との反応によって合成できます。 このプロセスには、以下の手順が含まれます :

- 3-メルカプト-1-プロパノール (0.92g, 1mmol) とヨウ素 (1.5mg, 0.01mmol) を三つ口フラスコに混ぜます。

- 溶媒として酢酸エチル3mLを加え、混合物を磁気撹拌します。

- 30% 過酸化水素 (0.11mL, 1mmol) を30°Cで滴下します。

- 30分間撹拌を続けます。

- 飽和チオ硫酸ナトリウム溶液15mLを加え、酢酸エチル15mLで抽出します。

- 抽出液を飽和食塩水15mLで洗い、無水硫酸ナトリウムで乾燥させ、溶媒を蒸発させると、2-ヒドロキシエチルジスルフィドが収率98%で得られます。

工業生産方法: 2-ヒドロキシエチルジスルフィドの工業生産は、一般的に、触媒の存在下でエチレンオキシドと硫化水素を反応させる方法で行われます。 この方法は、大規模生産が可能であり、化学工業で一般的に使用されています .

準備方法

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl Disulfide can be synthesized through the reaction of 3-mercapto-1-propanol with iodine and hydrogen peroxide. The process involves the following steps :

- Combine 3-mercapto-1-propanol (0.92g, 1mmol) and iodine (1.5mg, 0.01mmol) in a three-neck flask.

- Add 3mL of ethyl acetate as a solvent and stir the mixture magnetically.

- Slowly add 30% hydrogen peroxide (0.11mL, 1mmol) dropwise at 30°C.

- Continue stirring for 30 minutes.

- Add 15mL of saturated sodium thiosulfate solution and extract with 15mL of ethyl acetate.

- Wash the extract with 15mL of saturated saline solution, dry with anhydrous sodium sulfate, and evaporate the solvent to obtain this compound with a yield of 98%.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of ethylene oxide with hydrogen sulfide in the presence of a catalyst. This method allows for large-scale production and is commonly used in the chemical industry .

化学反応の分析

Non-Enzymatic Thiol-Disulfide Exchange with Glutathione (GSH)

HEDS reacts with reduced glutathione (GSH) in a two-step equilibrium process:

-

Formation of Mixed Disulfide (GSSEtOH):

This reaction proceeds via nucleophilic substitution, where the thiolate anion of GSH attacks the disulfide bond in HEDS .

-

Secondary Reaction to Form Glutathione Disulfide (GSSG):

Kinetic studies using HPLC and mass spectrometry revealed a slow equilibration time ( minutes) and an equilibrium constant , indicating moderate substrate conversion .

| Parameter | Value | Method/Source |

|---|---|---|

| Equilibrium constant () | 0.18 | HPLC/MS analysis |

| (1.2 mM HEDS) | 22 minutes | Kinetic modeling |

Enzymatic Reduction by Glutaredoxins (Grx)

Glutaredoxins catalyze HEDS reduction via a ping-pong mechanism , bypassing the non-enzymatic bottleneck :

-

Oxidative Half-Reaction:

-

Reductive Half-Reaction:

Studies on Saccharomyces cerevisiae Grx7 (ScGrx7) and Plasmodium falciparum Grx (PfGrx) demonstrated catalytic efficiencies () up to for HEDS, significantly exceeding non-enzymatic rates .

Kinetic Parameters for ScGrx7

| Substrate | (μM) | (s) |

|---|---|---|

| HEDS | 740 | 66 ± 3 |

| GSH | 50–100 | 66 ± 3 |

Inhibition by Reaction Byproducts

2-Mercaptoethanol (2-ME), a product of HEDS reduction, acts as a competitive inhibitor of Grx:

Physiological and Catalytic Implications

-

Alternative Substrate Specificity : Grx enzymes traditionally reduce glutathione-containing disulfides (e.g., GSSG), but HEDS activity suggests broader substrate tolerance .

-

Structural Determinants : The CxxC/GGC motifs in Grx enable conformational flexibility, accommodating non-glutathione disulfides like HEDS .

Comparative Reaction Pathways

| Parameter | Non-Enzymatic Reaction | Grx-Catalyzed Reaction |

|---|---|---|

| Rate () | ||

| pH Dependence | Thiolate-dependent | Optimized at pH 7.0–8.0 |

| Substrate Specificity | Low | High (CxxC motif-dependent) |

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C4H10O2S2

- Molecular Weight : 150.25 g/mol

- CAS Number : 1892-29-1

- Solubility : Soluble in water, ethanol, acetone, and ether .

Enzyme Assays

HEDS is widely used as a substrate in enzyme assays, particularly for glutaredoxins (Grx). The HEDS assay has become a standard method for determining the activity of Grx across different organisms. Its advantages include low cost and the ability to monitor reactions spectrophotometrically through the formation of glutathione disulfide (GSSG) during the enzymatic reaction .

Table 1: Kinetic Parameters of HEDS in Grx Assays

| Parameter | Value |

|---|---|

| for GSH | <100 μM |

| for GSSEtOH | 4x higher than GSH at similar concentrations |

| 66 ± 3 s |

Immunomodulation

Research has indicated that HEDS can stimulate lymphocyte proliferation and enhance immune functions in vitro. Studies demonstrate its potential as an immunomodulator, which could be beneficial in therapeutic applications related to immune response regulation .

Drug Development

In pharmaceutical biotechnology, HEDS is explored as an intermediate in drug formulation processes. Its unique disulfide bond structure allows it to participate in redox reactions essential for drug stability and efficacy .

Gene Delivery Systems

HEDS has been studied for its role in the stabilization of liposome-DNA complexes. In reductive environments, it can facilitate the release of genetic material from liposomes, enhancing gene delivery efficiency .

Biodegradable Polymers

HEDS is utilized in the development of biodegradable materials, particularly in combination with soy protein isolates. It serves as a plasticizer, improving the mechanical properties of biodegradable films produced from these proteins .

Table 2: Properties of Biodegradable Films with HEDS

| Property | Value |

|---|---|

| Composition | Soy protein isolate + HEDS |

| Processing Method | Compression molding |

| Temperature | 155°C |

| Pressure | 15 MPa |

Case Study 1: Glutaredoxin Activity Measurement

In a systematic evaluation, researchers used HEDS to assess glutaredoxin activity across various species. The study revealed that HEDS serves not only as a substrate but also aids in understanding enzyme kinetics and structure-function relationships within Grx isoforms .

Case Study 2: Immunological Effects

A study published in the International Journal of Immunopharmacology demonstrated that HEDS significantly enhanced murine spleen cell proliferation under controlled laboratory conditions. This finding supports its potential application in immunotherapy .

作用機序

2-ヒドロキシエチルジスルフィドの作用機序は、特にジチオールとジスルフィドの形態間の相互変換である酸化還元反応を起こす能力に関係しています。この酸化還元活性は、タンパク質におけるジスルフィド結合の形成と切断を含む、様々な生化学プロセスにおいて重要です。 この化合物は、グルタチオンやその他のチオール含有分子と相互作用し、酸化還元反応を促進し、細胞の酸化還元バランスを維持することができます .

6. 類似化合物の比較

2-ヒドロキシエチルジスルフィドは、以下のような他の類似化合物と比較することができます。

2,2’-ジチオジエタノール: 構造は似ていますが、材料科学や有機合成において異なる用途があります。

チオジグリコール: 構造的に類似していますが、主に化学兵器の製造や繊維産業における溶媒として使用されています.

3,3’-ジチオジプロピオン酸: ポリマーの合成、および様々な工業用途における架橋剤として使用されています.

独自性: 2-ヒドロキシエチルジスルフィドは、還元剤と自己組織化単分子膜の前駆体の両方としての二重機能性により、他に類を見ないものです。 様々な化学反応における汎用性と複数の分野における応用は、科学研究と工業プロセスにおいて貴重な化合物となっています .

類似化合物との比較

2-Hydroxyethyl Disulfide can be compared with other similar compounds, such as:

2,2’-Dithiodiethanol: Similar structure but with different applications in material science and organic synthesis.

Thiodiglycol: Structurally similar but used primarily in the production of chemical warfare agents and as a solvent in the textile industry.

3,3’-Dithiodipropionic Acid: Used in the synthesis of polymers and as a crosslinking agent in various industrial applications.

Uniqueness: this compound is unique due to its dual functionality as both a reducing agent and a precursor for self-assembled monolayers. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound in scientific research and industrial processes .

生物活性

2-Hydroxyethyl disulfide (HEDS) is an organosulfur compound classified as a dialkyldisulfide, characterized by the presence of a disulfide group. Its chemical formula is , with a molecular weight of approximately 154.25 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science.

- Chemical Structure : HEDS contains two hydroxyethyl groups attached to a disulfide linkage.

- Physical Properties : It is a colorless liquid with low solubility in water but is soluble in organic solvents.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential roles in various biochemical processes.

- Antioxidant Properties : HEDS exhibits antioxidant activity, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Interaction : It has been shown to interact with specific enzymes, such as glutathione S-transferases (GSTs), which are involved in detoxification processes. HEDS may enhance the activity of these enzymes, facilitating the metabolism of xenobiotics and endogenous compounds .

Toxicological Studies

Toxicological assessments of HEDS have indicated variable effects depending on concentration and exposure duration:

- Acute Toxicity : Studies report an LD50 of 376 mg/kg in rats, indicating moderate toxicity .

- Reproductive Toxicity : In chronic exposure studies, no adverse effects on reproduction were observed at doses below 20 mg/kg .

- Genotoxicity : HEDS has shown negative results in Ames tests, suggesting it does not possess mutagenic properties .

Ecotoxicological Impact

HEDS is classified as toxic to aquatic life with long-lasting effects. Its impact on various aquatic organisms includes:

- Fish Toxicity : LC50 values indicate significant toxicity to species such as carp.

- Daphnia Magna : An EC50 value of 4.4 mg/l was recorded, highlighting its harmful effects on this common water flea .

Case Studies

- Human Exposure Assessment : A study identified HEDS in human blood samples, suggesting that it is not a naturally occurring metabolite but rather an indicator of exposure to this compound or its derivatives . This underscores the importance of monitoring HEDS levels in occupational health settings.

- Environmental Monitoring : Research has indicated that HEDS can be released into the environment through industrial processes, necessitating studies on its degradation and long-term ecological impacts .

Data Table: Summary of Biological Activity and Toxicity

| Property | Value |

|---|---|

| Chemical Formula | C₄H₁₀O₂S₂ |

| Molecular Weight | 154.25 g/mol |

| LD50 (Rats) | 376 mg/kg |

| NOAEL (Reproductive Toxicity) | 20 mg/kg |

| EC50 (Daphnia Magna) | 4.4 mg/l |

| Genotoxicity | Negative (Ames test) |

| Antioxidant Activity | Yes |

特性

IUPAC Name |

2-(2-hydroxyethyldisulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c5-1-3-7-8-4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNFOMQIXZUKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044404 | |

| Record name | 2-Hydroxyethyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless viscous liquid with an unpleasant odor; Melting point approximately 25 deg C; [Alfa Aesar MSDS] | |

| Record name | Ethanol, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

158-163 °C at 3.50E+00 mm Hg | |

| Record name | 2-Hydroxyethyl Disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1892-29-1 | |

| Record name | Hydroxyethyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl Disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,2'-Dithiodiethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYETHYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45543L74BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

25-27 °C | |

| Record name | 2-Hydroxyethyl Disulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Hydroxyethyl disulfide primarily interacts with protein thiols, forming mixed disulfides via thiol-disulfide exchange reactions. [, , , ] This modification can significantly alter protein structure and function. For example, modification of Cys141 in Aspergillus niger NADP-Glutamate dehydrogenase by this compound preferentially attenuates its reductive amination activity while minimally impacting oxidative deamination activity. [] This effect on enzyme kinetics highlights the potential for specific and targeted modulation of protein function using this compound.

ANone:

- Spectroscopic Data: Characterization by techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (FTIR) can provide information on the structure and bonding within the molecule. [, ]

A: this compound has been successfully incorporated into various materials, including polyurethane, to impart desirable properties. [, ] For instance, incorporating this compound as a chain extender in waterborne polyurethane, alongside a UV absorber, enhances the material's resistance to yellowing. This enhanced resistance is attributed to the dynamic reversible nature of the disulfide bond, which can break and reform upon heat absorption, and the protective effect of the UV absorber against ultraviolet radiation. []

A: While not a catalyst itself, this compound is often employed as a substrate to study the activity of enzymes with thiol-disulfide oxidoreductase activity. For instance, it's used to assess the activity of thioltransferases (glutaredoxins), enzymes crucial for cellular redox homeostasis. [, , , ]

ANone: While specific computational studies focusing solely on this compound are limited within the provided context, the broader field of computational chemistry offers tools and methodologies applicable to its study. Techniques like molecular dynamics simulations can be used to investigate the molecule's conformational flexibility, interactions with solvents, and binding affinities to potential targets. Additionally, quantitative structure-activity relationship (QSAR) models can be developed to explore the relationship between the molecule's structure and its biological activity, potentially guiding the design of novel derivatives with improved properties.

A: The stability of this compound can be influenced by factors like pH, temperature, and the presence of reducing agents. [] Formulation strategies, such as encapsulation within nanoparticles or liposomes, could potentially enhance its stability, solubility, and bioavailability for specific applications. [, ]

A: While specific historical milestones aren't detailed in the provided papers, this compound's role in understanding thiol-disulfide exchange reactions in biological systems represents a significant research area. Early work focused on characterizing its interaction with enzymes like thioltransferase. [, ] More recently, its use in material science, specifically in developing self-healing and yellowing-resistant polyurethanes, highlights its evolving applications. [, ]

A: Research on this compound spans multiple disciplines, including biochemistry, material science, and analytical chemistry. In biochemistry, it's instrumental in understanding redox regulation and enzyme mechanisms. [, , ] In material science, its dynamic disulfide bond properties are harnessed to develop innovative materials. [, ] This cross-disciplinary approach fosters innovation and a deeper understanding of the compound's diverse properties and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。